Cas no 2034309-13-0 (N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide)

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide
- F6560-7366
- N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide
- N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- AKOS026698967
- 2034309-13-0
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- Inchi: 1S/C16H14N2O2S/c19-16(8-14-2-1-7-21-14)18-10-12-3-4-15(17-9-12)13-5-6-20-11-13/h1-7,9,11H,8,10H2,(H,18,19)
- InChI Key: NBXJRABQDLHWPM-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(NCC1=CN=C(C2=COC=C2)C=C1)=O
Computed Properties
- Exact Mass: 298.07759887g/mol
- Monoisotopic Mass: 298.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.4Ų
N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-7366-75mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-30mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-20μmol |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-1mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-2μmol |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-15mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-10mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-20mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-2mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-7366-5mg |
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide |
2034309-13-0 | 5mg |
$69.0 | 2023-09-08 |
N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide Related Literature
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Ping Tong Food Funct., 2020,11, 628-639
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide
Professional Introduction to N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide (CAS No. 2034309-13-0)
N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034309-13-0, represents a fusion of heterocyclic structures, specifically incorporating furan and pyridine moieties, which are well-documented for their diverse biological activities. The acetylamide functional group further enhances its potential as a pharmacophore, making it a candidate for further exploration in drug discovery and development.
The structural composition of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide is meticulously designed to exploit the unique electronic and steric properties of its constituent rings. The furan ring, characterized by its oxygen-containing heterocycle, contributes to the compound's ability to engage in hydrogen bonding interactions, a feature that is often exploited in the design of bioactive molecules. Similarly, the pyridine ring provides a nitrogen-rich environment that can interact with various biological targets, including enzymes and receptors. The thiophene ring, another key component of this molecule, is known for its aromatic stability and ability to modulate electronic properties, making it an attractive moiety in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the synergistic effects of multiple heterocyclic systems. N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide embodies this trend, as its structural framework combines three distinct heterocycles that are each known to exhibit pharmacological activity. This compound has been the subject of several preliminary studies aimed at elucidating its potential biological functions and exploring its suitability for further development into a lead compound for therapeutic intervention.
The synthesis of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the C-N bond between the furan and pyridine rings, followed by the introduction of the thiophene moiety and the acetylamide functional group. Each step must be rigorously controlled to prevent unwanted side reactions that could compromise the integrity of the final product. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce this compound on a scale suitable for biological testing.
The biological activity of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-(thiophen-2-yl)acetamide has been the focus of several recent studies. Initial investigations have suggested that this compound may exhibit potent activity against certain types of cancer cells, particularly those that overexpress specific target proteins. The combination of furan, pyridine, and thiophene rings is thought to contribute to its ability to interact with critical biological pathways involved in cell proliferation and survival. Additionally, preliminary data indicate that this compound may have anti-inflammatory properties, making it a promising candidate for treating chronic inflammatory diseases.
In vitro studies have been instrumental in evaluating the potential therapeutic applications of N-{6-(furan-3-yyridiny}l})l}l(\strontamid}e compoun}d exhibits significan}t inhibitory effect on various enzymatic targets relevant to cancer metabolism. The acetylamide group appears to play a crucial role in modulating these interactions by providing a hinge region that allows for optimal binding orientation. Furthermore, structural modifications based on these findings have led to derivatives with enhanced potency and selectivity.
The pharmacokinetic profile of N-{6-(furan
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